1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a 2-methylbut-3-yn-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-methylbut-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism by which 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating alkynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can be compared with other similar compounds, such as:
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Similar structure but with a nitrile group instead of a nitro group.
4-(2-Methylbut-3-yn-2-yloxy)benzaldehyde: Contains an aldehyde group instead of a nitro group.
{[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Lacks the nitro group, making it less reactive in certain types of reactions
Properties
CAS No. |
2109-84-4 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yloxy)-4-nitrobenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-7-5-9(6-8-10)12(13)14/h1,5-8H,2-3H3 |
InChI Key |
KUVSTBAMMGGNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.